N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine

Catalog No.
S572461
CAS No.
2372-82-9
M.F
C18H41N3
M. Wt
299.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine

CAS Number

2372-82-9

Product Name

N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine

IUPAC Name

N'-(3-aminopropyl)-N'-dodecylpropane-1,3-diamine

Molecular Formula

C18H41N3

Molecular Weight

299.5 g/mol

InChI

InChI=1S/C18H41N3/c1-2-3-4-5-6-7-8-9-10-11-16-21(17-12-14-19)18-13-15-20/h2-20H2,1H3

InChI Key

NYNKJVPRTLBJNQ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCN(CCCN)CCCN

Synonyms

Grotan BA 21; Lonzabac 12; Lonzabac 12.100; Lonzabac 12.30; Lonzabac 1230;Mistral; N,N-Bis(3-aminopropyl)dodecylamine; N,N-Bis(3-aminopropyl)laurylamine;RC 5637; Triameen Y 12; Triameen Y 12D; Triamine Y 12D;

Canonical SMILES

CCCCCCCCCCCCN(CCCN)CCCN

Antimicrobial Activity:

NNDP exhibits antimicrobial properties, making it a potential candidate for developing new disinfectants and preservatives. Studies have shown its efficacy against various bacteria, fungi, and viruses, including:

  • Bacteria: Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa
  • Fungi: Candida albicans, Aspergillus niger
  • Viruses: Herpes simplex virus, influenza virus

The exact mechanism of NNDP's antimicrobial activity is still under investigation, but it's believed to involve disrupting the cell membrane of microorganisms.

Gene Delivery:

NNDP shows promise as a non-viral vector for gene delivery in gene therapy research. Its cationic nature allows it to bind to negatively charged DNA, forming complexes that can be introduced into cells. This approach offers advantages over viral vectors, including lower immunogenicity and potential for targeted delivery.

Material Science Applications:

NNDP's ability to interact with both hydrophilic and hydrophobic environments makes it a potential candidate for developing functional materials. It can be used for:

  • Surface modification: NNDP can modify surfaces to improve their hydrophilicity, adhesion, or biocompatibility.
  • Nanoparticle synthesis: NNDP can be used as a stabilizer or capping agent in the synthesis of nanoparticles, leading to improved control over their size and properties.

Other Potential Applications:

NNDP is also being explored for various other research applications, including:

  • Cancer treatment: Studies are investigating NNDP's potential as a drug delivery vehicle or an anti-cancer agent itself.
  • Environmental remediation: NNDP's ability to bind to pollutants is being explored for potential applications in cleaning up contaminated environments.

N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine is a chemical compound with the molecular formula C₁₈H₄₁N₃. It is classified as a non-ionic surfactant and is notable for its surface-active properties, which enable it to interact effectively with cell membranes of microorganisms. This compound is primarily used in biocidal applications, targeting wood-destroying fungi and bacteria, particularly Gram-positive bacteria . Its structure features a long hydrophobic dodecyl chain and an amino group that enhances its interaction with biological membranes.

The mechanism of action of DPTA depends on its specific application. As a surfactant, DPTA reduces surface tension by aligning at the interface between two immiscible liquids, allowing for better dispersion or emulsification.

In its role as an antimicrobial agent, the exact mechanism is not fully understood, but it is believed to involve disruption of the cell membranes of microorganisms.

DPTA is classified as a hazardous material due to several factors []:

  • Toxicity: DPTA is toxic if swallowed and causes severe skin burns and eye damage [].
  • Skin and Eye Irritation: Direct contact with DPTA can lead to severe irritation and burns [].
  • Environmental Hazards: DPTA is highly toxic to aquatic life and can cause long-term adverse effects in the environment [].

Safety precautions such as wearing appropriate personal protective equipment (PPE) including gloves, safety glasses, and respirators, are essential when handling DPTA [].

Typical of amines and surfactants:

  • Hydrolysis: The amine groups can react with water under certain conditions, leading to the formation of corresponding ammonium ions.
  • Esterification: It can react with carboxylic acids to form esters, which may enhance its surfactant properties.
  • Quaternization: The primary amine can be converted into a quaternary ammonium compound, increasing its antimicrobial efficacy.

These reactions contribute to its functionality as a biocide and surfactant in various applications .

The biological activity of N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine is significant due to its effectiveness against microorganisms. It disrupts microbial cell membranes by interacting with phospholipid bilayers, leading to increased permeability and eventual cell lysis. This compound has demonstrated efficacy against various Gram-positive bacteria and wood-destroying fungi . Furthermore, it exhibits limited absorption in humans, with a low potential for systemic toxicity when used appropriately .

The synthesis of N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine typically involves the following steps:

  • Starting Materials: The synthesis begins with dodecylamine and 3-aminopropylamine.
  • Reaction Conditions: These two compounds are reacted under controlled conditions (temperature and pressure) to promote the formation of the desired amine product through an amination reaction.
  • Purification: The crude product is purified using techniques such as distillation or chromatography to obtain the final compound with high purity.

This synthetic route allows for the production of N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine in a laboratory or industrial setting .

Studies on N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine reveal its interactions with biological membranes. It alters membrane permeability by integrating into lipid bilayers, disrupting ion translocation mechanisms. This property enhances the efficacy of other biocides when used in combination treatments. Furthermore, its interaction with soil components indicates a low leaching potential, making it environmentally favorable in agricultural applications .

Several compounds share structural similarities with N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
N-Dodecylpropane-1,3-diamineSimilar dodecyl chain; lacks the 3-aminopropyl groupPrimarily used as a surfactant
N,N-Bis(3-aminopropyl)dodecylamineContains two 3-aminopropyl groups; similar hydrophobic tailEnhanced binding affinity due to dual amines
Laurylamine dipropylenediamineContains propylene linkages; similar dodecyl chainUsed in personal care products

The uniqueness of N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine lies in its specific combination of hydrophobic and hydrophilic properties that enhance its biocidal activity while retaining surfactant capabilities .

Physical Description

Liquid

XLogP3

4.7

UNII

PCJ6308JUE

GHS Hazard Statements

Aggregated GHS information provided by 742 companies from 16 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (94.74%): Toxic if swallowed [Danger Acute toxicity, oral];
H314 (95.28%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (63.75%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H373 (89.08%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (89.49%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (88.95%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic

Corrosive;Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

2372-82-9

Wikipedia

N-(3-aminopropyl)-N-dodecyl-1,3-propanediamine

Use Classification

Cosmetics -> Hair conditioning; Viscosity controlling

General Manufacturing Information

Plastic material and resin manufacturing
1,3-Propanediamine, N1-(3-aminopropyl)-N1-dodecyl-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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